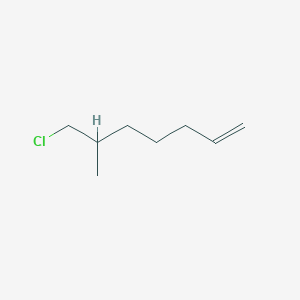![molecular formula C30H24O3 B15329242 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)
3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination followed by formylation reactions . The reaction conditions often require the use of palladium catalysts, strong bases, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of halogenated derivatives or other substituted benzaldehydes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use in drug discovery and development. The compound's structural features may contribute to the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Benzaldehyde
3-Formyl-2-methylphenylbenzaldehyde
4-Methylbenzaldehyde
Uniqueness: 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde stands out due to its unique structural complexity and the presence of multiple formyl groups, which can enhance its reactivity and versatility in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its multifaceted nature makes it a valuable compound in the realm of organic chemistry and beyond.
Propiedades
Fórmula molecular |
C30H24O3 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde |
InChI |
InChI=1S/C30H24O3/c1-19-4-7-22(16-31)10-28(19)25-13-26(29-11-23(17-32)8-5-20(29)2)15-27(14-25)30-12-24(18-33)9-6-21(30)3/h4-18H,1-3H3 |
Clave InChI |
XZNOIZJVEVVHCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=O)C2=CC(=CC(=C2)C3=C(C=CC(=C3)C=O)C)C4=C(C=CC(=C4)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




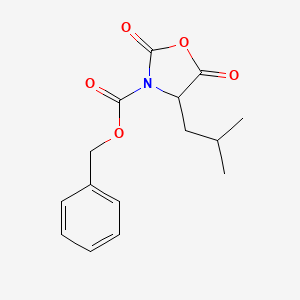
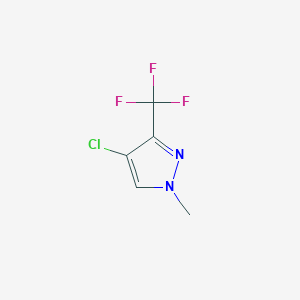
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
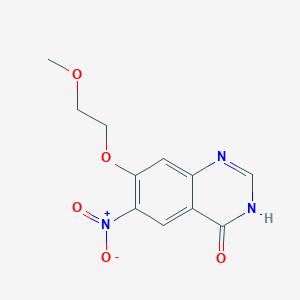
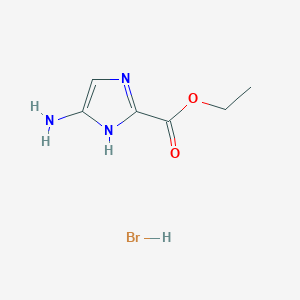
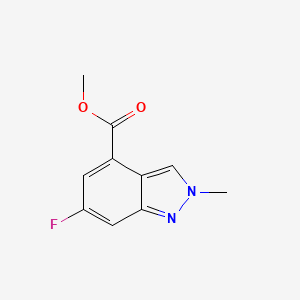
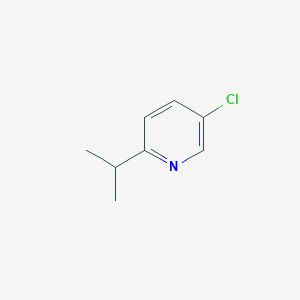

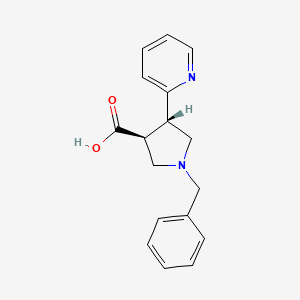
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)
![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
